Cas no 133906-07-7 ((3,4-dihydro-2H-pyran-2-yl)methanethiol)

(3,4-Dihydro-2H-pyran-2-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a thiol functional group attached to a dihydropyran scaffold. This structure imparts reactivity useful in organic synthesis, particularly in thiol-ene click chemistry and nucleophilic substitution reactions. The cyclic ether moiety enhances stability while allowing further functionalization. The thiol group enables conjugation with electrophiles, making it valuable for modifying polymers, biomolecules, or small-molecule intermediates. Its balanced lipophilicity and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s hybrid structure offers versatility in designing sulfur-containing derivatives with tailored properties. Proper handling under inert conditions is recommended due to the thiol’s sensitivity to oxidation.
(3,4-dihydro-2H-pyran-2-yl)methanethiol structure
133906-07-7 structure
Product name:(3,4-dihydro-2H-pyran-2-yl)methanethiol
CAS No:133906-07-7
MF:C6H10OS
MW:130.208000659943
CID:6349086
PubChem ID:14874507

(3,4-dihydro-2H-pyran-2-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (3,4-dihydro-2H-pyran-2-yl)methanethiol
    • 133906-07-7
    • EN300-1288438
    • Inchi: 1S/C6H10OS/c8-5-6-3-1-2-4-7-6/h2,4,6,8H,1,3,5H2
    • InChI Key: AEZCRQGBRDIXTL-UHFFFAOYSA-N
    • SMILES: SCC1CCC=CO1

Computed Properties

  • Exact Mass: 130.04523611g/mol
  • Monoisotopic Mass: 130.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 90.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 10.2Ų
  • XLogP3: 1.5

(3,4-dihydro-2H-pyran-2-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288438-1.0g
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
1g
$857.0 2023-05-24
Enamine
EN300-1288438-2.5g
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
2.5g
$1680.0 2023-05-24
Enamine
EN300-1288438-2500mg
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
2500mg
$1370.0 2023-10-01
Enamine
EN300-1288438-250mg
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
250mg
$642.0 2023-10-01
Enamine
EN300-1288438-10.0g
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
10g
$3683.0 2023-05-24
Enamine
EN300-1288438-0.05g
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
0.05g
$719.0 2023-05-24
Enamine
EN300-1288438-50mg
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
50mg
$587.0 2023-10-01
Enamine
EN300-1288438-100mg
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
100mg
$615.0 2023-10-01
Enamine
EN300-1288438-500mg
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
500mg
$671.0 2023-10-01
Enamine
EN300-1288438-0.1g
(3,4-dihydro-2H-pyran-2-yl)methanethiol
133906-07-7
0.1g
$755.0 2023-05-24

Additional information on (3,4-dihydro-2H-pyran-2-yl)methanethiol

Recent Advances in the Application of (3,4-dihydro-2H-pyran-2-yl)methanethiol (CAS: 133906-07-7) in Chemical Biology and Pharmaceutical Research

The compound (3,4-dihydro-2H-pyran-2-yl)methanethiol (CAS: 133906-07-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This thiol-containing heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel bioactive molecules and drug candidates. Recent studies have explored its potential in medicinal chemistry, bioconjugation, and materials science, highlighting its role as a key intermediate in the synthesis of complex molecular architectures.

One of the most notable applications of (3,4-dihydro-2H-pyran-2-yl)methanethiol is its use in the synthesis of sulfur-containing pharmaceuticals. Sulfur plays a critical role in drug design, often enhancing binding affinity, metabolic stability, and bioavailability. Researchers have successfully incorporated this compound into the development of protease inhibitors and kinase modulators, leveraging its reactivity for selective modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the pharmacokinetic properties of a series of antiviral agents targeting RNA-dependent RNA polymerases.

In the realm of chemical biology, (3,4-dihydro-2H-pyran-2-yl)methanethiol has shown promise as a bioconjugation reagent. Its thiol group enables efficient coupling with maleimide or iodoacetyl groups, making it particularly useful for protein labeling and antibody-drug conjugate (ADC) development. Recent work published in Bioconjugate Chemistry has highlighted its application in site-specific modification of therapeutic antibodies, resulting in ADCs with improved homogeneity and therapeutic index. The compound's stability under physiological conditions and controlled reactivity profile make it superior to many conventional thiol reagents.

From a synthetic chemistry perspective, the compound's pyran ring offers interesting possibilities for further functionalization. Researchers have developed novel catalytic systems that allow for stereoselective transformations of the dihydropyran moiety, enabling access to enantiomerically pure derivatives. A 2024 Nature Chemistry paper reported an asymmetric hydrogenation protocol that converts (3,4-dihydro-2H-pyran-2-yl)methanethiol into chiral building blocks for natural product synthesis. This advancement significantly expands the compound's utility in asymmetric synthesis and medicinal chemistry applications.

Recent safety and toxicological studies have further supported the pharmaceutical potential of (3,4-dihydro-2H-pyran-2-yl)methanethiol. In vitro and in vivo assessments conducted by several research groups have shown favorable toxicity profiles at therapeutic concentrations. The compound demonstrates good metabolic stability in liver microsome assays and shows minimal off-target effects in comprehensive receptor screening panels. These findings, published in recent issues of Toxicology Reports and Drug Metabolism Letters, provide crucial data for regulatory considerations in drug development programs utilizing this compound.

Looking forward, the unique combination of reactivity, stability, and synthetic versatility positions (3,4-dihydro-2H-pyran-2-yl)methanethiol (CAS: 133906-07-7) as a compound of continuing interest in pharmaceutical research. Current investigations are exploring its application in targeted drug delivery systems, particularly in the development of prodrugs activated by specific enzymatic activities. Additionally, its potential in materials science, particularly in the synthesis of functional polymers and self-assembled monolayers, represents an emerging area of research that may yield significant technological advancements in the coming years.

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